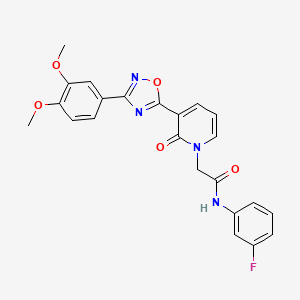
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned is a derivative of piperidine, with additional functional groups attached.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Antioxidant Properties and Treatment Potential for Age-Related Diseases
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide analogues have shown promising antioxidant properties by incorporating free radical scavenger and chelating groups. These compounds demonstrate significant binding affinity for ions like Cu(1+), Cu(2+), Fe(2+), Fe(3+), and Zn(2+), but not for Ca(2+) or Mg(2+). In vitro studies across various human cell lines, including lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cells, have indicated that these analogues, especially those with free radical scavenger groups, protect against cell viability decrease and glutathione level reductions induced by hydrogen peroxide. Moreover, compounds with chelating groups have shown protection against hydroxyl radicals generated by the Fenton reaction. These findings suggest their potential as preventive treatments for cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin, J. Randazzo, Peng Zhang, P. Kador, 2010).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. These compounds have shown significant biological activities, with molecular docking studies revealing that active compounds exhibit similar binding poses as standards. This correlation between binding energy and observed in vitro data for active compounds highlights their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents, especially in the detection of latent fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Supramolecular Structures and Binding Studies
The structural analysis of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide and its isomers has provided insights into their hydrogen-bonding arrangements. These studies have highlighted the significance of the 4-aminopyridine-3-sulfonamide moiety, which is conserved across molecules by intramolecular N-H...O hydrogen bonds and C-H...O interactions. The supramolecular structures formed by these compounds, through intermolecular N-H...N and N-H...O hydrogen bonds, underscore their potential in forming stable molecular arrangements with applications in drug design and molecular engineering (Nada Kosutić Hulita et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCZKCIAQHPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)
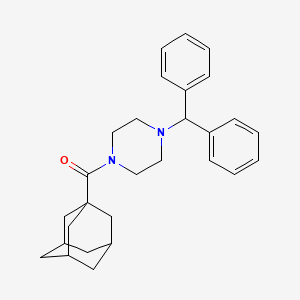
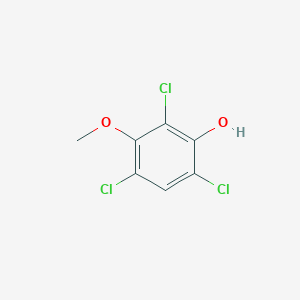
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
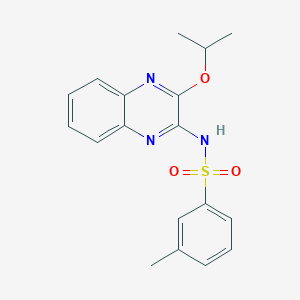

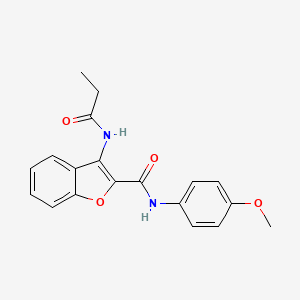
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
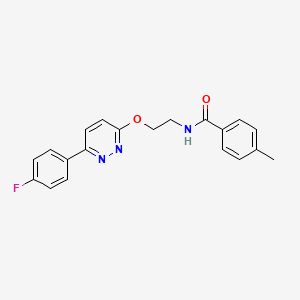
amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2965418.png)


